REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]([C:8]1[CH:22]=[CH:21][C:11]([O:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([O:23][CH3:24])[CH:9]=1)(=[O:7])[CH3:6]>O>[C:5]([C:8]1[C:22]([N+:1]([O-:4])=[O:2])=[CH:21][C:11]([O:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[C:10]([O:23][CH3:24])[CH:9]=1)(=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(OCCCC(=O)OCC)C=C1)OC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 22° C
|
Type
|
FILTRATION
|
Details
|
The product was collected via filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol (250 mL)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(OCCCC(=O)OCC)C=C1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.04 g | |
YIELD: PERCENTYIELD | 45.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |